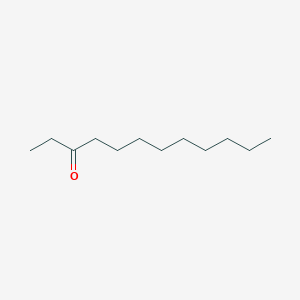
1-(Difluoromethoxy)-4-methylbenzene
Descripción general
Descripción
1-(Difluoromethoxy)-4-methylbenzene, also known as 1-difluoromethoxy-4-methylbenzene, is an organic compound belonging to the group of aromatic hydrocarbons, or aromatics. It is an aromatic compound with a molecular formula of C7H7F2O and a molecular weight of 154.14 g/mol. 1-(Difluoromethoxy)-4-methylbenzene is a colorless liquid at room temperature and has a pungent odor. It is a highly volatile and flammable compound and is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
Medicinal Applications
Difluoromethoxy benzene derivatives, including 1-(Difluoromethoxy)-4-methylbenzene, have been extensively studied in the field of medicine . They have been investigated for their efficacy as antibacterial products and anaesthetics .
Anti-Inflammatory Applications
The difluoromethoxy motif features as part of the commercially available drug, Roflumilast . This selective enzyme inhibitor is used as an anti-inflammatory for the treatment of chronic obstructive pulmonary disease .
Technological Applications
The technological interest in difluoromethoxy benzene derivatives lies primarily with the development of liquid crystal displays . The high polarity of the electronegative fluorine atoms, combined with the potential aromatic stacking interactions of the phenyl groups, make difluoromethoxy phenyls invaluable components for construction of nematic liquid crystals containing permanent dipoles .
Agricultural Applications
Difluoromethoxy phenyl motif also features in a number of pesticides and herbicides such as Flucythrinate and Pyraflufen . These compounds are used to control pests and unwanted plants in agricultural fields .
Pulmonary Fibrosis Treatment
Research has shown that 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a compound related to 1-(Difluoromethoxy)-4-methylbenzene, has inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation of in vitro and bleomycin-induced pulmonary fibrosis in vivo . This suggests potential applications of 1-(Difluoromethoxy)-4-methylbenzene in the treatment of pulmonary fibrosis .
Chemical Industry
Difluoromethoxy benzene derivatives have a plethora of different applications within the chemical industry . Their functionality is being investigated and utilised in various fields .
Propiedades
IUPAC Name |
1-(difluoromethoxy)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDQNISEJVPQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166399 | |
| Record name | alpha,alpha-Difluoro-p-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-4-methylbenzene | |
CAS RN |
1583-83-1 | |
| Record name | 1-(Difluoromethoxy)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Difluoro-p-methylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,alpha-Difluoro-p-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-difluoro-p-methylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(DIFLUOROMETHOXY)-4-METHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MNQ5HZ4LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)









